Isopropyl ((S)-((((R)-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)(phenoxy)phosphoryl)-D-alaninate fumarate
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Overview
Description
Isopropyl ((S)-(((®-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)(phenoxy)phosphoryl)-D-alaninate fumarate is a complex organic compound with significant applications in the pharmaceutical industry. It is known for its antiviral properties and is often used in the treatment of various viral infections.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl ((S)-(((®-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)(phenoxy)phosphoryl)-D-alaninate fumarate involves multiple steps. One common method includes the reaction of Ph-PMPA with thionyl chloride in isopropyl acetate at 80°C for 2 hours. This is followed by the addition of sulfolane and further stirring at 80°C for 24-72 hours. The resulting mixture is then cooled, and the volatile constituents are removed by distillation under reduced pressure .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors to ensure precision and consistency. The process includes rigorous quality control measures to maintain the purity and efficacy of the final product.
Chemical Reactions Analysis
Types of Reactions
Isopropyl ((S)-(((®-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)(phenoxy)phosphoryl)-D-alaninate fumarate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include thionyl chloride, isopropyl acetate, and sulfolane. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, the reaction with thionyl chloride produces a mixture of chlorides, which can be further processed to obtain the desired compound .
Scientific Research Applications
Isopropyl ((S)-(((®-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)(phenoxy)phosphoryl)-D-alaninate fumarate has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical method development and validation.
Biology: Studied for its antiviral properties and potential use in treating viral infections.
Medicine: Used in the formulation of antiviral drugs.
Industry: Employed in the production of pharmaceutical compounds and as a quality control standard
Mechanism of Action
The compound exerts its effects by targeting specific viral enzymes, inhibiting their activity, and preventing the replication of the virus. The molecular targets include viral polymerases and proteases, which are essential for viral replication. By inhibiting these enzymes, the compound effectively reduces the viral load in the body .
Comparison with Similar Compounds
Similar Compounds
Tenofovir Alafenamide: Another antiviral compound with a similar structure and mechanism of action.
Bisoprolol Fumarate: Although primarily used as a beta-blocker, it shares some structural similarities with Isopropyl ((S)-(((®-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)(phenoxy)phosphoryl)-D-alaninate fumarate.
Uniqueness
Isopropyl ((S)-(((®-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)(phenoxy)phosphoryl)-D-alaninate fumarate is unique due to its specific antiviral properties and its ability to inhibit viral replication effectively. Its structure allows it to target viral enzymes with high specificity, making it a valuable compound in antiviral therapy .
Properties
Molecular Formula |
C25H33N6O9P |
---|---|
Molecular Weight |
592.5 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;propan-2-yl (2R)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phenoxyphosphoryl]amino]propanoate |
InChI |
InChI=1S/C21H29N6O5P.C4H4O4/c1-14(2)31-21(28)16(4)26-33(29,32-17-8-6-5-7-9-17)13-30-15(3)10-27-12-25-18-19(22)23-11-24-20(18)27;5-3(6)1-2-4(7)8/h5-9,11-12,14-16H,10,13H2,1-4H3,(H,26,29)(H2,22,23,24);1-2H,(H,5,6)(H,7,8)/b;2-1+/t15-,16-,33?;/m1./s1 |
InChI Key |
MEJAFWXKUKMUIR-JDYQBAINSA-N |
Isomeric SMILES |
C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(N[C@H](C)C(=O)OC(C)C)OC3=CC=CC=C3.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CC(C)OC(=O)C(C)NP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OC3=CC=CC=C3.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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